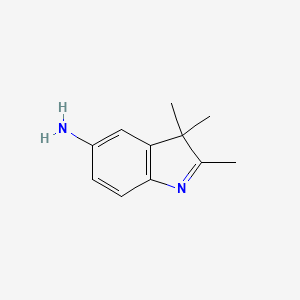

2,3,3-Trimethyl-3H-indol-5-amine

Descripción general

Descripción

2,3,3-Trimethyl-3H-indol-5-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its unique structure, which includes a fused ring system with nitrogen atoms, making it an essential molecule in organic chemistry and various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Reduction of Nitro Compounds: One common method involves the reduction of 5-nitro-2,3,3-trimethylindolenine using zinc and sodium hydroxide in an alcohol medium.

Heating with Manganese Dioxide: Another method involves heating 2,3,3-trimethyl-3H-indolenine-5-amine in the presence of manganese dioxide in toluene.

Industrial Production Methods

Industrial production methods for 2,3,3-trimethyl-3H-indol-5-amine typically involve large-scale synthesis using the above-mentioned routes, optimized for higher yields and purity. The choice of method depends on the desired application and the availability of starting materials.

Análisis De Reacciones Químicas

Diazotization and Azo Coupling Reactions

The primary reactivity of 2,3,3-trimethyl-3H-indol-5-amine involves diazotization followed by coupling with aromatic or heterocyclic substrates to form azo dyes.

Procedure

-

Diazotization :

-

The amine is treated with sodium nitrite (NaNO₂) in HCl at 273–282 K to form the diazonium chloride intermediate.

-

-

Coupling :

-

The diazonium salt reacts with couplers (e.g., phenols, naphthols, amines) under acidic or neutral conditions.

-

Key Azo Products

| Coupler | Product Structure | Yield | Conditions |

|---|---|---|---|

| Phenol | Azo compound with -OH substituent | 65–76% | Acidic medium, 273–293 K |

| β-Naphthol | Naphthol-linked azo dye | 67% | pH 4–6, room temperature |

| 2,3,3-Trimethylindolenine | Bis-azo compound (indolenine dimer) | 67% | HCl, 273 K |

| N,N-Diethylaniline | Azo-aniline derivative | 58% | Neutral pH, 298 K |

Mechanistic Insight :

The diazonium ion acts as an electrophile, attacking electron-rich aromatic systems (e.g., phenol’s para position). The reaction’s regioselectivity is influenced by the coupler’s electronic and steric properties .

Oxidative Coupling with MnO₂

Heating this compound with manganese dioxide (MnO₂) in toluene induces oxidative coupling to form a bis-azo compound.

Experimental Details

-

Conditions :

-

Product :

-

Bis-azo compound (6) with two indolenine units linked via an azo group.

-

Mechanism :

MnO₂ abstracts hydrogen from the amine, generating radicals that dimerize through azo bond formation. The reaction is limited by competing side reactions, necessitating precise stoichiometric control .

Reduction Pathways

Spectral Characterization

Key spectral data for reaction products:

Aplicaciones Científicas De Investigación

Chemical Applications

1. Synthesis of Dyes and Probes

2,3,3-Trimethyl-3H-indol-5-amine is utilized in the synthesis of cyanine dyes and other fluorescent probes. These dyes are crucial in biological imaging and diagnostics due to their ability to emit fluorescence under specific light conditions. The compound's structure allows for modifications that enhance the photostability and sensitivity of the resulting dyes .

2. Reactant in Organic Synthesis

The compound serves as a reactant in various organic synthesis processes. For instance, it can undergo oxidation to form carboxylic acids or reduction to yield amines from nitro derivatives. These transformations are essential for creating complex organic molecules used in pharmaceuticals and materials science .

Biological Applications

1. Antimicrobial Properties

Research has indicated that indole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

2. Anticancer Research

The compound has been investigated for its anticancer properties. It interacts with cellular pathways that regulate cell growth and apoptosis. In vitro studies have demonstrated that this compound can induce cell death in cancer cells by triggering oxidative stress and disrupting mitochondrial function .

Medicinal Applications

1. Drug Development

Due to its biological activities, this compound is being explored for the development of new pharmaceuticals targeting various diseases. Its ability to modulate enzyme activity and receptor interactions positions it as a candidate for treating conditions such as cancer and infections .

2. Nanotechnology in Drug Delivery

Recent studies have focused on utilizing this compound in nanogel systems for targeted drug delivery. These systems aim to reduce off-target toxicity while enhancing the therapeutic efficacy of drugs like paclitaxel. The compound's properties facilitate its incorporation into nanocarriers that deliver drugs specifically to tumor sites .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluate efficacy against bacterial strains | Significant inhibition observed against E. coli and S. aureus |

| Cancer Cell Line Study | Investigate cytotoxic effects on cancer cells | Induced apoptosis via oxidative stress mechanisms |

| Drug Delivery System Research | Develop nanogel carriers using the compound | Enhanced drug targeting with reduced systemic toxicity |

Mecanismo De Acción

The mechanism of action of 2,3,3-trimethyl-3H-indol-5-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

2,3,3-Trimethylindolenine: A closely related compound with similar structural features.

3,3-Dimethyl-3H-indole-4-carboxylic acid: Another indole derivative with different functional groups.

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate: A sulfonated derivative of the compound.

Uniqueness

2,3,3-Trimethyl-3H-indol-5-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Actividad Biológica

2,3,3-Trimethyl-3H-indol-5-amine (CAS No. 773-63-7) is an organic compound notable for its structural features and potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its indole ring structure, which includes several methyl groups that influence its reactivity and biological interactions. The synthesis of this compound typically involves multi-step reactions, including the reduction of nitro derivatives and subsequent purification processes.

Synthesis Overview:

- Starting Material: 2,3,3-trimethyl-5-nitro-3H-indolenine.

- Reduction Process: Utilization of iron powder in acetic acid to reduce the nitro group.

- Purification: Column chromatography to isolate the amine product.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Antifungal Properties

Research indicates that this compound exhibits antifungal activity. It has been explored as a potential agent against fungal infections due to its ability to disrupt fungal cell membranes.

Antioxidant Activity

The compound has shown promising antioxidant properties in vitro. It scavenges free radicals and reduces oxidative stress markers in cellular models.

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition may provide therapeutic avenues for diseases where these enzymes are dysregulated.

Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of this compound and its derivatives:

Case Studies

Several case studies highlight the practical applications of 2,3,3-trimethyl-3H-indol-5-amines:

-

Case Study on Antifungal Efficacy:

- Objective: Evaluate the antifungal properties against clinical isolates.

- Method: In vitro testing against various fungi.

- Results: Significant inhibition observed at concentrations above 50 µg/mL.

-

Case Study on Antioxidant Potential:

- Objective: Assess the antioxidant capacity using cellular models.

- Method: DPPH assay and measurement of oxidative stress markers.

- Results: Reduction in reactive oxygen species (ROS) levels by up to 70% at optimal concentrations.

Propiedades

IUPAC Name |

2,3,3-trimethylindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPYFOCHFCYAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344121 | |

| Record name | 2,3,3-Trimethyl-3H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-63-7 | |

| Record name | 2,3,3-Trimethyl-3H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3-TRIMETHYL-3H-INDOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.